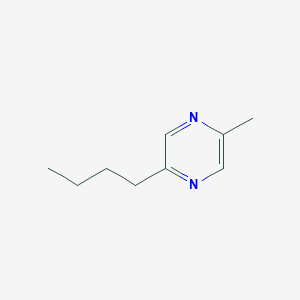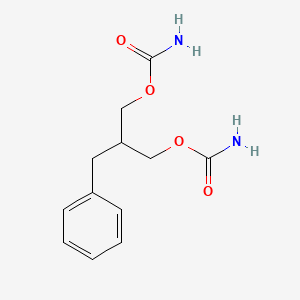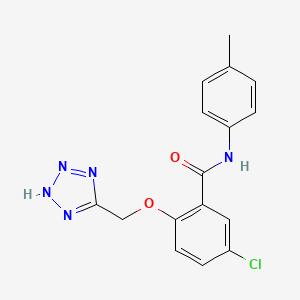![molecular formula C15H16O2Te2 B14691058 Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy- CAS No. 27976-44-9](/img/structure/B14691058.png)
Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-]: is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Métodos De Preparación
The synthesis of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] typically involves the reaction of tellurium-containing reagents with benzene derivatives. Specific synthetic routes and reaction conditions may vary, but common methods include:
Direct Telluration: This involves the direct introduction of tellurium into the benzene ring using tellurium tetrachloride or other tellurium halides under controlled conditions.
Organometallic Pathways: Utilizing organometallic reagents such as Grignard reagents or organolithium compounds to introduce tellurium into the benzene framework.
Industrial Production: Large-scale production may involve optimized catalytic processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tellurium hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various tellurium-containing derivatives and substituted benzene compounds.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The tellurium atoms can interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their structure and function.
Pathways Involved: The compound may influence oxidative stress pathways, modulate enzyme activity, and affect cellular signaling processes.
Comparación Con Compuestos Similares
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] can be compared with other organotellurium compounds, such as:
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar in structure but contains isocyanate groups instead of tellurium.
Benzene, 1,1’-methylenebis[2-methyl-]: Contains methyl groups instead of tellurium, leading to different chemical properties and reactivity.
Benzene, 1,1’-methylenebis[4-chloro-]: Contains chlorine atoms, resulting in distinct chemical behavior compared to tellurium-containing compounds.
The uniqueness of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] lies in its tellurium content, which imparts specific chemical and biological properties not observed in its analogs.
Propiedades
Número CAS |
27976-44-9 |
|---|---|
Fórmula molecular |
C15H16O2Te2 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[(4-methoxyphenyl)tellanylmethyltellanyl]benzene |
InChI |
InChI=1S/C15H16O2Te2/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
KADRBRDHNWORIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Te]C[Te]C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


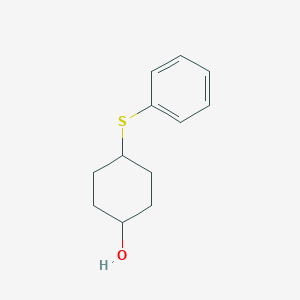


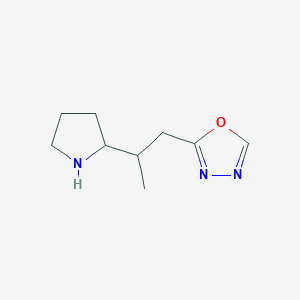

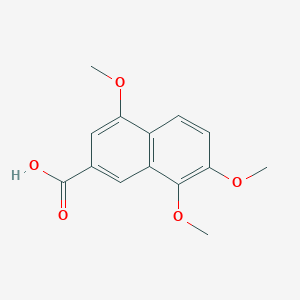
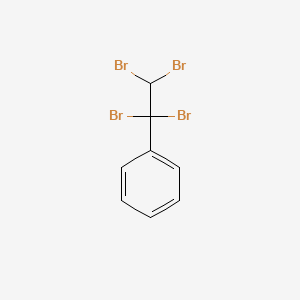
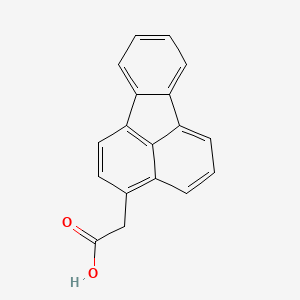
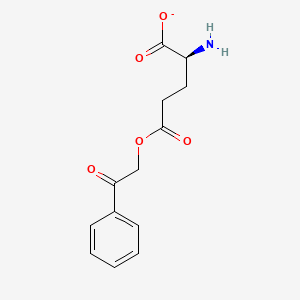
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
